5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a bicyclic core fused with a triazole ring. Key structural features include:
- 5-Methyl group: Enhances steric bulk and modulates electronic properties.
- 7-(2,4,5-Trimethoxyphenyl): The 2,4,5-trimethoxy substitution pattern distinguishes it from analogs with other methoxy configurations (e.g., 3,4,5-trimethoxy), influencing solubility and target binding .
Triazolopyrimidines are synthesized via multicomponent reactions (MCRs), such as the Biginelli-like heterocyclization of aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides . The target compound’s synthesis likely follows similar protocols, though exact conditions (e.g., catalysts, solvents) may vary.
Properties
IUPAC Name |
5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13-19(21(28)26-14-8-6-5-7-9-14)20(27-22(25-13)23-12-24-27)15-10-17(30-3)18(31-4)11-16(15)29-2/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKLGICSUMGUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3OC)OC)OC)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.
Coupling of the Rings: The triazole and pyrimidine rings are then fused together through cyclization reactions, often facilitated by catalysts such as Lewis acids.
Introduction of Substituents: The methyl, phenyl, and trimethoxyphenyl groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: Interacting with receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Pathway Involvement: Affecting various biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares the target compound with key analogs:
Key Observations :
Physicochemical and Spectral Properties
Key Trends :
- Carboxamide Carbon : Consistent δ values (~168–170 ppm) confirm structural similarity across analogs.
- Methoxy Groups : Contribute to higher molecular weights in trimethoxy-substituted derivatives (e.g., 5g vs. 5t).
Biological Activity
The compound 5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family known for its diverse biological activities. This article synthesizes available research findings on its biological activities, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.43 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives. The compound has shown promising results in inhibiting tumor cell growth. For instance:
- In vitro assays indicated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
- IC50 values for MCF-7 cells were reported as low as 30 nM, indicating potent antitumor activity compared to standard chemotherapeutics.
The mechanisms underlying the antitumor effects of this compound are primarily attributed to:
- Inhibition of Tubulin Polymerization : Similar to other triazolopyrimidine derivatives, this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 2,4,5-trimethoxy group | Enhances antitumor activity | |
| Phenyl ring modifications | Alters potency against specific cancer cell lines |
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 30 nM). Mechanistic studies revealed that it induced G2/M phase arrest and apoptosis through caspase activation .
- In Vivo Efficacy : Animal model studies showed that administration of the compound led to tumor regression in xenograft models of breast cancer. The treatment was well-tolerated with no significant adverse effects observed at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
